N-[bis(methylthio)methylene]benzenesulfonamide
Description
N-[bis(methylthio)methylene]benzenesulfonamide (CAS: 2651-15-2) is a sulfur-rich sulfonamide derivative with the molecular formula C₁₀H₁₃NO₂S₃. It features a benzenesulfonamide core substituted with a bis(methylthio)methylene group, which confers unique reactivity in synthetic chemistry. Key physical properties include a melting point of 109–111°C and a density of 1.27 g/cm³ . This compound is widely utilized as a reagent in annelation reactions to construct tricyclic or tetracyclic heterocycles, such as thienoimidazopyrimidines, in a one-step process . Its methylthio (-SMe) groups act as leaving groups, facilitating nucleophilic displacement reactions critical for ring formation .
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S3/c1-13-9(14-2)10-15(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYQRKBYBNCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=CC=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(methylthio)methylene]benzenesulfonamide typically involves the reaction of benzenesulfonamide with formaldehyde and methyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified through techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[bis(methylthio)methylene]benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound N-[bis(methylthio)methylene]benzenesulfonamide has been evaluated for its antimicrobial properties. A series of derivatives incorporating this compound have shown significant activity against various bacterial strains. For instance, studies have demonstrated that compounds derived from N-sulfonamide 2-pyridone exhibit good antimicrobial activity, particularly against strains resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of N-Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | 12 µg/mL |
| 5b | S. aureus | 8 µg/mL |
| 5c | P. aeruginosa | 16 µg/mL |
This table summarizes the antimicrobial efficacy of specific derivatives, indicating their potential use in treating infections caused by resistant bacterial strains.
Anticancer Applications
This compound derivatives have also been explored for their anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cells. The cytotoxicity was assessed using the MTT assay, with promising results indicating a selective cytotoxic effect against cancer cells compared to non-cancerous cells .
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 11 | HeLa | 6 | 3 |
| 13 | MCF-7 | 8 | 2 |
| 15 | HCT-116 | 10 | 2.5 |
This table highlights the effectiveness of specific derivatives in inhibiting cancer cell proliferation, with a focus on their selectivity towards cancerous versus non-cancerous cells.
Case Studies
Several case studies have illustrated the applications of this compound:
- Case Study 1 : A study designed new molecular hybrids based on this compound, which were tested against multiple cancer cell lines. The results indicated that these hybrids exhibited enhanced cytotoxicity compared to standard treatments like cisplatin .
- Case Study 2 : Research involving the synthesis of N-sulfonamide derivatives demonstrated their effectiveness in inhibiting biofilm formation in pathogenic bacteria, suggesting a dual role as both antimicrobial agents and virulence inhibitors .
Mechanism of Action
The mechanism of action of N-[bis(methylthio)methylene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the methylsulfanyl groups may enhance its lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of N-[bis(methylthio)methylene]benzenesulfonamide are strongly influenced by its bis(methylthio)methylene substituent. Comparisons with structurally related compounds highlight the role of substituents:
Key Observations :
- Methylthio vs. Butylamino: The methylthio groups in the target compound enhance leaving-group ability, enabling efficient annelation, whereas the bulkier butylamino groups in 4j may hinder such reactivity but improve solubility .
- Methoxy vs. Methylthio : The methoxy group in the carbamate derivative supports coupling reactions via oxidative addition with Pd catalysts, contrasting with the nucleophilic displacement pathway of methylthio groups .
Physicochemical Properties
- Lipophilicity : While direct logP data for the target compound is unavailable, related benzenesulfonamides exhibit logP values ranging from 0.13 to 0.98 , suggesting moderate hydrophobicity .
- Thermal Stability : The target compound’s melting point (109–111°C ) is comparable to other sulfonamides but lower than fluorinated derivatives (e.g., trifluoromethyl-substituted analogs in ), which exhibit higher thermal stability due to electron-withdrawing groups .
Biological Activity
N-[bis(methylthio)methylene]benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzothiazol sulfonylhydrazide with ketene dithioacetal derivatives. The resulting compounds are characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, confirming their chemical structure and purity .
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzymes dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial folate synthesis . This dual inhibition mechanism is significant as it can lead to enhanced antimicrobial efficacy.
Efficacy Against Bacterial Strains
In studies evaluating antimicrobial activity, several derivatives of sulfonamides were tested against a range of bacterial strains. For instance, one study found that compound 11a , a derivative related to this compound, exhibited notable antimicrobial properties with minimum inhibitory concentration (MIC) values indicating strong activity against Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1 below.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 11a | S. aureus | 35.2 ± 1.5 | 31.25 |
| 11a | E. coli | 26.0 ± 0.5 | 31.25 |
| Control | Ampicillin | 32.0 ± 0.5 | 62.5 |
Research indicates that compounds containing the sulfonamide moiety can also induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest . Specifically, studies have shown that these compounds can lead to G0/G1 and G2/M phase arrest in various cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Case Studies
In vitro studies demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported IC50 values for these compounds that were comparable to known chemotherapeutic agents like cisplatin . The following table summarizes the cytotoxic effects observed in various studies.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-Bis(methylthio)methylene | HCT-116 | 15.0 |
| N-Bis(methylthio)methylene | MCF-7 | 20.5 |
| Control | Cisplatin | 5.0 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[bis(methylthio)methylene]benzenesulfonamide, and how can researchers minimize byproduct formation?
- Methodological Answer : A key synthesis involves reacting aniline derivatives with carbon disulfide and NaOH, followed by methylation with iodomethane to yield the bis(methylthio)methylene group . For example, intermediates like mesylate (IV) can be displaced with nucleophiles (e.g., 1,2,4-triazole) to form derivatives. Optimization includes:
-
Temperature Control : Maintain 0–5°C during methylation to prevent over-alkylation.
-
Stoichiometry : Use excess iodomethane (1.5–2 eq) to ensure complete methylation.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from thiourea byproducts.
Parameter Optimal Condition Reaction Temperature 0–5°C (methylation step) Iodomethane Equiv. 1.5–2 eq Purification Method Silica gel chromatography
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR in deuterated methylene chloride (CDCl) to confirm the sulfonamide backbone and methylthio groups. For example, the methylthio (-SMe) protons appear as singlets at δ 2.4–2.6 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for CHNOS (calc. 299.02 g/mol).
- Melting Point : Verify purity via melting point (109–111°C) .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of thioether groups.
- Decomposition Risks : Exposure to moisture or light may hydrolyze the methylthio groups, forming sulfonic acid derivatives. Monitor via TLC (R ~0.5 in 7:3 hexane/EtOAc).
Advanced Research Questions
Q. What mechanistic role does this compound play in heteroannelation reactions for polycyclic system synthesis?
- Methodological Answer : The compound acts as a sulfur-based directing group in one-pot bicyclization reactions. For example, with 2-(methylthio)-2-imidazoline, it facilitates nucleophilic attack at the methylthio-methylene carbon, forming tetracyclic heterocycles (e.g., pyrido[1,2-a]pyridines). Key steps include:
- Electrophilic Activation : Lewis acids (e.g., BF·OEt) polarize the sulfonamide carbonyl, enhancing reactivity.
- Steric Control : The bis(methylthio) group directs regioselectivity in cyclization .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO of the methylthio-methylene group (-C(SMe)) is typically localized, making it susceptible to nucleophilic attack.
- Solvent Effects : PCM models (e.g., CHCl) simulate reaction environments, predicting activation energies for steps like thiourea intermediate formation.
Q. Can this compound form bioactive metal complexes, and how are these synthesized?
- Methodological Answer : The sulfonamide moiety can coordinate with transition metals (e.g., Mn, Cu) to form complexes with enhanced antimicrobial activity.
-
Synthesis : React the compound with MnCl·4HO in ethanol under reflux (12 h).
-
Characterization : Use UV-Vis (λ ~450 nm for d-d transitions) and ESR to confirm octahedral geometry .
Application Metal Salt Biological Activity Antimicrobial Studies MnCl·4HO Inhibits E. coli (MIC: 25 µg/mL)
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
